

Comparative analysis of the environmental impact of Simetryn and Simazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Simetryn*

Cat. No.: *B1662803*

[Get Quote](#)

A Comparative Environmental Risk Profile: Simetryn vs. Simazine

Introduction

Simetryn and simazine are members of the triazine class of herbicides, developed for the selective, pre-emergent control of broadleaf weeds and annual grasses. Both function by inhibiting photosynthesis at the photosystem II (PSII) receptor site.^{[1][2]} While they share a common mode of action and a core chemical structure, their distinct substitutions—a methylthio group in **simetryn** versus a chlorine atom in simazine—lead to significant differences in their environmental behavior and ecological impact.

This guide provides a comparative analysis of the environmental fate and ecotoxicological profiles of **simetryn** and simazine. By synthesizing data from peer-reviewed literature and regulatory guidelines, we aim to equip researchers and environmental scientists with the critical information needed to evaluate the potential risks associated with these two widely used herbicides. The causality behind their environmental distribution and toxicity is rooted in their fundamental physicochemical properties, which dictate their persistence, mobility, and interaction with biological systems.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of a herbicide is largely predetermined by its inherent physical and chemical properties. Factors such as water solubility, affinity for organic carbon (Log P and Koc), and volatility (vapor pressure) govern whether a compound is likely to remain in the soil, leach into groundwater, enter surface waters via runoff, or volatilize into the atmosphere.

The key distinction between **simetryn** and simazine is the substitution at the C6 position of the triazine ring: **simetryn** possesses a methylthio (-SCH₃) group, while simazine has a chloro (-Cl) group. This seemingly minor difference has profound implications. **Simetryn**'s significantly higher water solubility suggests a greater potential for mobility in aqueous environments compared to simazine. Conversely, simazine's lower vapor pressure indicates it is less likely to be dispersed through the atmosphere.[3][4][5]

Table 1: Comparative Physicochemical Properties of **Simetryn** and Simazine

Property	Simetryn	Simazine	Significance for Environmental Impact
CAS Number	1014-70-6[1]	122-34-9[4]	Unique identifier for chemical substance.
Molecular Formula	C ₈ H ₁₅ N ₅ S[1]	C ₇ H ₁₂ ClN ₅ [4]	Defines the elemental composition.
Molecular Weight	213.31 g/mol [6]	201.66 g/mol [4]	Influences diffusion and transport.
Water Solubility	450 mg/L (at 20°C)[5]	5 - 6.2 mg/L (at 20-25°C)[4][7]	Higher solubility increases potential for runoff and leaching.
Vapor Pressure	Not readily available	8.1 x 10 ⁻⁷ Pa (at 20°C)[4]	Low vapor pressure indicates minimal loss through volatilization.
Log P (Kow)	2.8[5]	1.96 - 2.18[4][8]	Indicates potential for bioaccumulation in organisms.
Soil Adsorption (Koc)	Data not available	~130 - 135 cm ³ /g[4][8]	Low to moderate Koc suggests potential for mobility in soil.

Environmental Fate and Persistence

The persistence and mobility of a herbicide determine its concentration and duration of activity in various environmental compartments, which in turn dictates its potential for non-target effects.

Persistence and Degradation

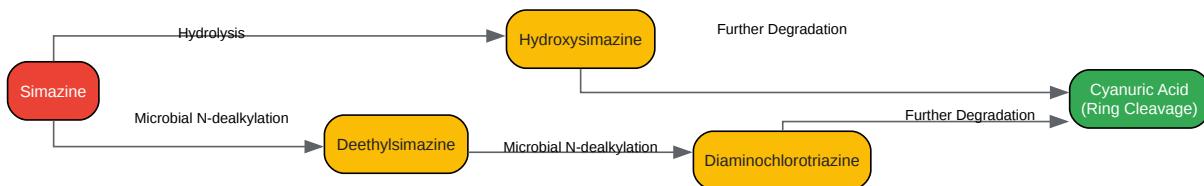
Both **simetryn** and simazine are classified as moderately persistent in the environment.[5][9] The primary mechanism for the dissipation of both herbicides from soil is microbial degradation. [3][7]

- **Simetryn:** The typical aerobic soil half-life (DT_{50}) for **simetryn** is approximately 60 days.[5] It is characterized by high persistence and toxicity.[10][11]
- Simazine: Simazine exhibits a similar average field half-life of 60 days, although this can range from 28 to 149 days depending on soil type, pH, temperature, and microbial activity.[4] [9] In aquatic environments, its half-life can be around 30 days in ponds but may extend much longer under certain conditions.[4] Abiotic processes such as photolysis contribute to its degradation, whereas hydrolysis is generally a slow process except in low pH conditions. [3][4]

Mobility in Soil and Water

The potential for a herbicide to contaminate ground and surface water is a major environmental concern.

- **Simetryn:** Due to its considerably higher water solubility (450 mg/L) compared to simazine, **simetryn** has a theoretically higher potential for leaching and runoff.[5]
- Simazine: Despite its lower water solubility (5 mg/L), simazine's moderate-to-poor binding to soils ($K_{oc} \sim 130$) makes it a known leacher.[4][12] Consequently, simazine and its byproducts have been detected in both groundwater and surface waters across various regions.[3][12] Its mobility is influenced by soil organic matter, with higher organic content leading to greater retention.[3]

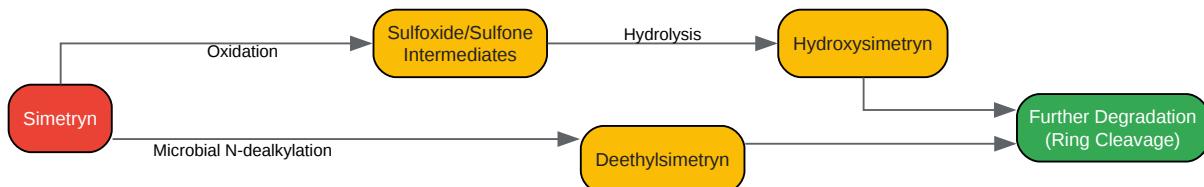

Degradation Pathways

The breakdown of triazine herbicides in the environment proceeds through several key reactions, primarily N-dealkylation (removal of the ethyl side chains) and substitution at the C6 position.

For simazine, the primary degradation pathways involve:

- Hydrolysis: The chlorine atom is replaced by a hydroxyl group (-OH), forming hydroxysimazine. This process is slow in neutral pH but can be catalyzed by soil surfaces. [13]

- N-Dealkylation: Microbial action removes one or both ethyl groups, leading to metabolites like deethylsimazine and dideethylsimazine.[13]
- Photolysis: Sunlight can also contribute to the breakdown of simazine.[3]



[Click to download full resolution via product page](#)

Caption: Simplified degradation pathway of Simazine in the environment.[13]

For **simetryn**, while specific pathway studies are less common, degradation is expected to follow analogous steps based on its structure and the behavior of other methylthio-triazines like prometryn. The methylthio group is typically oxidized to sulfoxide and sulfone derivatives, which are then hydrolyzed.[14]

- Oxidation & Hydrolysis: The $-\text{SCH}_3$ group is oxidized and subsequently replaced by a hydroxyl group (-OH).
- N-Dealkylation: Similar to simazine, microbial degradation removes the ethyl side chains.

[Click to download full resolution via product page](#)

Caption: Postulated degradation pathway of **Simetryn**.

Ecotoxicological Impact

The ultimate concern regarding herbicides in the environment is their potential to harm non-target organisms. The following table summarizes acute toxicity data, where a lower LC₅₀ (lethal concentration for 50% of test organisms) or EC₅₀ (effective concentration for 50% of organisms) value indicates higher toxicity.

Table 2: Comparative Acute Ecotoxicity of **Simetryn** and Simazine

Organism Group	Endpoint (Duration)	Simetryn	Simazine	Interpretation
Fish	LC ₅₀ (96 h)	7.0 mg/L (Rainbow trout) [1]	>100 mg/L (Rainbow trout) [4]	Simetryn is significantly more toxic to fish than simazine.
Aquatic Invertebrates	EC ₅₀ (48 h)	50.0 mg/L (Daphnia magna) [1]	>3.7 - 100 mg/L (Varies by species)[4][7]	Both are slightly to practically non-toxic to many invertebrates, but toxicity varies.
Algae/Aquatic Plants	EC ₅₀ (72 h)	0.0098 mg/L (Anabaena flos-aquae)[1]	0.00224 mg/L (Photosynthesis, Algae)[7]	Both herbicides are highly toxic to algae, as expected from their mode of action.
Birds	LD ₅₀ (Acute Oral)	Data not available	>4600 mg/kg (Mallard)[4]	Simazine is practically non-toxic to birds.
Mammals	LD ₅₀ (Acute Oral, Rat)	>750 mg/kg[1]	>5000 mg/kg[4]	Both have low acute toxicity to mammals via oral exposure.
Bees	-	Data not available	Non-toxic[4]	Simazine is considered safe for bees.

The most striking difference is observed in aquatic organisms. **Simetryn** is markedly more toxic to fish than simazine. However, both compounds are extremely toxic to algae and aquatic plants, which is a direct consequence of their PSII-inhibiting mechanism.[1][7] This highlights the risk they pose to the primary producers in aquatic ecosystems.

Experimental Protocol: Assessing Acute Invertebrate Toxicity

To provide a tangible example of how ecotoxicity data is generated, we outline a standardized protocol for determining the acute immobilization of *Daphnia magna*, a keystone freshwater invertebrate species. This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.^{[3][4][9][13]}

Workflow for OECD 202: *Daphnia* sp. Acute Immobilisation Test

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. [Simetryn](http://Simetryn.sitem.herts.ac.uk) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [\[ecetoc.org\]](http://ecetoc.org)
- 7. Ametryn | C9H17N5S | CID 13263 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. rayfull.com [rayfull.com]
- 10. caymanchem.com [caymanchem.com]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. Prometryn | C10H19N5S | CID 4929 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- To cite this document: BenchChem. [Comparative analysis of the environmental impact of Simetryn and Simazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662803#comparative-analysis-of-the-environmental-impact-of-simetryn-and-simazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com